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Compound of Interest

Compound Name: 4-Bromo-2-fluoro-1-nitrobenzene

Cat. No.: B105774

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
compound 4-Bromo-2-fluoro-1-nitrobenzene (CAS No. 321-23-3). Due to the limited
availability of experimentally derived spectra in public databases, this document presents
predicted Nuclear Magnetic Resonance (NMR) data alongside expected characteristic Infrared
(IR) absorption bands and Mass Spectrometry (MS) fragmentation patterns. The
methodologies described herein are standard protocols for the spectroscopic analysis of solid
aromatic compounds.

Core Compound Information

Identifier Value

IUPAC Name 4-bromo-2-fluoro-1-nitrobenzene[1]
CAS Number 321-23-3[1]

Molecular Formula CeH3BrFNO2[1]

Molecular Weight 220.00 g/mol [1]

Physical Form Pale yellow solid[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for
elucidating the structure of organic molecules. The following tables present the predicted H
and 13C NMR spectral data for 4-Bromo-2-fluoro-1-nitrobenzene. These predictions are
based on computational models and provide expected chemical shifts and coupling patterns.

Predicted *H NMR Data

The *H NMR spectrum is expected to show three signals in the aromatic region, corresponding
to the three protons on the benzene ring. The chemical shifts are influenced by the electron-
withdrawing nitro and fluoro groups and the bromine atom.

S Predicted Chemical Predicted Predicted Coupling
roton
Shift (6, ppm) Multiplicity Constants (J, Hz)

Doublet of doublets J(H-F) = 8-10, J(H-H)
H-3 8.1-8.3

(dd) =2-3

Doublet of doublets J(H-H) = 8-9, J(H-F) =
H-5 7.8-8.0

(dd) 4-5

Triplet of doublets (td J(H-H) = 8-9, J(H-F) =
H-6 75-7.7 P (d)y I (5

or complex multiplet 1-2

Note: Predictions are based on standard substituent effects on a benzene ring. Actual values

may vary.

Predicted **C NMR Data

The 3C NMR spectrum is expected to display six distinct signals for the six carbon atoms of the
benzene ring, as they are in unique chemical environments. The carbon attached to the fluorine

will appear as a doublet due to C-F coupling.
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Carbon Atom Predicted Chemical Shift (8, ppm)
C-1 (C-NO2) 148 - 152
C-2 (C-F) 155 - 160 (doublet, tJCF = 250-260 Hz)
C-3 120 - 125
C-4 (C-Br) 115 - 120
C-5 135 - 140
C-6 128 - 133

Note: Predicted values are generated from computational chemistry software and databases.
The large coupling constant for C-2 is a characteristic feature of a carbon directly bonded to
fluorine.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The
table below lists the expected characteristic absorption bands for 4-Bromo-2-fluoro-1-
nitrobenzene based on its functional groups.

Wavenumber (cm~?) Vibration Type Functional Group
3100 - 3000 C-H stretch Aromatic Ring

1550 - 1475 Asymmetric N-O stretch Nitro (NO2)[2]

1360 - 1290 Symmetric N-O stretch Nitro (NO2)[2]

1250 - 1150 C-F stretch Aryl-Fluoride

1100 - 1000 C-Br stretch Aryl-Bromide

Aromatic Ring (substitution

900 - 675 C-H out-of-plane bend
pattern)[3]

Note: The strong asymmetric and symmetric stretches of the nitro group are typically the most
prominent peaks in the spectrum.[4]
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Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule
and its fragments, which helps in determining the molecular weight and elemental composition.

Molecular lon and Isotopic Pattern

The molecular ion peak (M*) in the mass spectrum of 4-Bromo-2-fluoro-1-nitrobenzene is
expected to show a characteristic isotopic pattern due to the presence of bromine, which has
two major isotopes, 7°Br (~50.7%) and &Br (~49.3%), in nearly equal abundance.

lon Calculated Exact Mass Description

sH3’°Br 2 . olecular 1on wit r
CeH37°BrFNO2]* 218.9331 Mol lar i ith 7°B
[CeH381BrFNO2]* 220.9311 Molecular ion with 81Br

This results in two peaks of almost equal intensity separated by 2 m/z units (the M* and M+2
peaks), which is a clear indicator of a single bromine atom in the molecule.

Predicted Fragmentation Pattern

The fragmentation of the molecular ion is expected to proceed through the loss of the nitro
group and subsequent cleavages of the aromatic ring.

Fragment lon (m/z) Likely Loss from Parent lon
172/174 Loss of NO2

152/154 Loss of NO2 and HF

93 Loss of Br from [M-NO2]*

75 Loss of Br from [M-NOz-HF]*

Experimental Protocols

The following sections detail standard operating procedures for acquiring spectroscopic data
for a solid organic compound like 4-Bromo-2-fluoro-1-nitrobenzene.
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NMR Sample Preparation and Acquisition

e Sample Preparation:
o Weigh 5-25 mg of the solid compound for *H NMR or 50-100 mg for 3C NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-de) in a clean vial.

o If the sample contains particulates, filter the solution through a small plug of glass wool in
a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

o Cap the NMR tube securely.
o Data Acquisition:
o Insert the sample into the NMR spectrometer.

o Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field
to achieve homogeneity.

o Acquire the *H NMR spectrum using standard parameters.
o For 13C NMR, acquire the spectrum using a proton-decoupled pulse sequence.

o Process the raw data (Fourier transform, phase correction, and baseline correction) to
obtain the final spectrum.

IR Spectrum Acquisition (Solid State)
e Sample Preparation (Thin Solid Film Method):

o Dissolve a small amount (a few mg) of the solid sample in a few drops of a volatile solvent
(e.g., acetone or methylene chloride).

o Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or
NacCl).
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o Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the
plate.

o Data Acquisition:

[¢]

Place the salt plate in the sample holder of the FT-IR spectrometer.

[e]

Collect a background spectrum of the empty sample compartment.

o

Collect the sample spectrum.

[¢]

The instrument software will automatically ratio the sample spectrum against the
background to produce the final absorbance or transmittance spectrum.

Mass Spectrum Acquisition

e Sample Preparation:

o Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol,
acetonitrile). The concentration should be in the low pg/mL to ng/mL range.

o Data Acquisition (e.g., using Electrospray lonization - ESI):

o Introduce the sample solution into the mass spectrometer's ion source via direct infusion
or through a liquid chromatography (LC) system.

o Optimize the ion source parameters (e.g., spray voltage, gas flow rates, temperature) to
achieve a stable signal for the molecular ion.

o Acquire the mass spectrum over a suitable m/z range.

o To obtain fragmentation data (MS/MS), select the molecular ion peak and subject it to
collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the
collision cell.

o Acquire the resulting product ion spectrum.

Logical Workflow for Spectroscopic Analysis
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The following diagram illustrates the general workflow for the structural elucidation of a
compound like 4-Bromo-2-fluoro-1-nitrobenzene using the described spectroscopic
techniques.
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b105774?utm_src=pdf-body
https://www.benchchem.com/product/b105774?utm_src=pdf-body-img
https://www.benchchem.com/product/b105774?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105774?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

1. 4-Bromo-2-fluoro-1-nitrobenzene | C6H3BrFNO2 | CID 2783362 - PubChem
[pubchem.ncbi.nim.nih.gov]

2. orgchemboulder.com [orgchemboulder.com]

3. uanlch.vscht.cz [uanich.vscht.cz]

4. spectroscopyonline.com [spectroscopyonline.com]

To cite this document: BenchChem. [Spectroscopic Analysis of 4-Bromo-2-fluoro-1-
nitrobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b105774#spectroscopic-data-of-4-bromo-2-fluoro-1-
nitrobenzene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-fluoro-1-nitrobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-fluoro-1-nitrobenzene
https://orgchemboulder.com/Spectroscopy/irtutor/nitrosir.shtml
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-x-nitro-groups-an-explosive-proposition
https://www.benchchem.com/product/b105774#spectroscopic-data-of-4-bromo-2-fluoro-1-nitrobenzene-nmr-ir-ms
https://www.benchchem.com/product/b105774#spectroscopic-data-of-4-bromo-2-fluoro-1-nitrobenzene-nmr-ir-ms
https://www.benchchem.com/product/b105774#spectroscopic-data-of-4-bromo-2-fluoro-1-nitrobenzene-nmr-ir-ms
https://www.benchchem.com/product/b105774#spectroscopic-data-of-4-bromo-2-fluoro-1-nitrobenzene-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b105774?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105774?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

